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Introduction

3,5-Dicaffeoylquinic acid (3,5-DCQA), also known as Isochlorogenic acid A, is a prominent
member of the caffeoylquinic acid class of polyphenolic compounds.[1][2] It is naturally present
in a variety of plant species, including coffee, globe artichoke, and sweet potato tubers.[1] As a
secondary metabolite, 3,5-DCQA plays a role in the plant's defense mechanisms and has
garnered significant interest from the scientific community for its diverse biological activities.[3]
These include potent antioxidant, anti-inflammatory, and antiviral properties, making it a
compound of interest for potential therapeutic applications.[4]

The precise structural elucidation and unambiguous identification of 3,5-dicaffeoylquinic acid
are paramount for quality control of natural products, metabolic studies, and the development
of new pharmaceuticals. This in-depth technical guide provides a comprehensive overview of
the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data of
3,5-dicaffeoylquinic acid, offering insights into the experimental methodologies and the
interpretation of the spectral data.

Mass Spectrometry (MS) Analysis

Electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode, is a
powerful technique for the analysis of 3,5-dicaffeoylquinic acid and its isomers.[5] The negative
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ion mode is generally preferred as it provides more structural information through characteristic
fragmentation patterns.[6]

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

A typical LC-MS analysis for 3,5-dicaffeoylquinic acid would involve the following steps:

o Sample Preparation: A solution of the analyte is prepared in a suitable solvent, commonly a
mixture of methanol and water with a small percentage of acetic acid to improve ionization.

o Chromatographic Separation: The sample is injected into a high-performance liquid
chromatography (HPLC) system equipped with a C18 column. A gradient elution with a
mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or
methanol) is employed to separate the compound from other matrix components.

e Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source
of the mass spectrometer. The analysis is typically performed in negative ion mode.

Fragmentation Pattern and Interpretation

In the negative ion ESI-MS spectrum, 3,5-dicaffeoylquinic acid typically shows a prominent
deprotonated molecule [M-H]~ at an m/z of 515.[7] Tandem mass spectrometry (MS/MS) of this
precursor ion reveals a characteristic fragmentation pattern that is crucial for its identification
and differentiation from other dicaffeoylquinic acid isomers.

The major fragment ions observed in the MS/MS spectrum of 3,5-dicaffeoylquinic acid include:

m/z Identity of Fragment

353 [M-H - 162]~ (Loss of a caffeoyl moiety)
191 [Quinic acid - H]~

179 [Caffeic acid - H]~

173 [Quinic acid - H - H20]~
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The relative abundance of these fragment ions can be used to distinguish between different
dicaffeoylquinic acid isomers. For instance, the base peak in the MS/MS spectrum of 3,5-
dicaffeoylquinic acid is often the ion at m/z 179, corresponding to the caffeic acid moiety.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is an indispensable tool for the complete structural elucidation of 3,5-
dicaffeoylquinic acid, providing detailed information about the carbon-hydrogen framework and
the connectivity of the different structural units. The following sections detail the *H, 3C, and 2D
NMR data typically acquired in deuterated methanol (CDsOD).

'H-NMR Spectral Data

The *H-NMR spectrum of 3,5-dicaffeoylquinic acid is characterized by signals corresponding to
the quinic acid core and two caffeoyl moieties. The chemical shifts and coupling constants are
indicative of the substitution pattern.
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ST Chemical Shift () Multiplicity Coupling Constant
ppm (J) Hz

Quinic Acid Moiety

H-2ax 2.25 dd 14.0,4.0

H-2eq 2.15 dd 14.0, 8.0

H-3 5.38 m

H-4 4.18 dd 8.0, 3.0

H-5 5.42 m

H-6ax 2.35 dd 14.0,4.0

H-6eq 2.10 dd 14.0, 8.0

Caffeoyl Moieties

H-2' 7.08 d 2.0

H-5 6.80 d 8.0

H-6' 6.98 dd 8.0,2.0

H-7' 7.62 d 16.0

H-8' 6.35 d 16.0

H-2" 7.05 d 2.0

H-5" 6.78 d 8.0

H-6 6.95 dd 8.0,2.0

H-7" 7.58 d 16.0

H-8" 6.28 d 16.0

Note: The assignments are based on typical values reported in the literature and may vary

slightly depending on the experimental conditions.[8]

3C-NMR Spectral Data
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The 13C-NMR spectrum provides information on all the carbon atoms in the molecule. The
chemical shifts are characteristic of the different functional groups present.
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Carbon

Chemical Shift (6) ppm

Quinic Acid Moiety

C-1 76.5
C-2 38.0
C-3 72.5
C-4 71.0
C-5 73.0
C-6 375
C-7 (COOH) 177.0
Caffeoyl Moieties

Cc-1 127.5
c-2 115.0
Cc-3 146.5
C-4' 149.5
C-5 116.5
C-6' 123.0
C-7 147.0
C-8 115.5
C-9' (C=0) 168.5
c-1" 127.8
c-2" 115.2
c-3" 146.8
C-4' 149.8
Cc-5" 116.8
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C-6" 123.3
C-7" 147.2
Cc-8" 115.8
C-9" (C=0) 168.8

Note: The assignments are based on typical values reported in the literature and may vary
slightly depending on the experimental conditions.[9]

2D-NMR Spectroscopy

2D-NMR experiments such as COSY, HSQC, and HMBC are crucial for the unambiguous
assignment of all proton and carbon signals and for confirming the connectivity of the molecule.
[10]
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Caption: Workflow for NMR-based structural elucidation.
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e COSY (Correlation Spectroscopy): This experiment reveals proton-proton (*H-*H) couplings
within the same spin system. For 3,5-dicaffeoylquinic acid, COSY correlations are observed
between the adjacent protons of the quinic acid ring (e.g., H-2 with H-3, H-3 with H-4, H-4
with H-5, and H-5 with H-6). It also shows correlations between the aromatic protons (H-5'
with H-6") and the vinyl protons (H-7' with H-8") of the caffeoyl moieties.

e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded proton-carbon (*H-13C) pairs. It is instrumental in assigning the carbon signals based
on the already assigned proton signals. For example, the proton signal at & 5.38 (H-3) will
show a correlation to the carbon signal at & 72.5 (C-3).

 HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are two or three bonds apart. HMBC is particularly
important for establishing the connectivity between the caffeoyl and quinic acid moieties. Key
HMBC correlations for 3,5-dicaffeoylquinic acid include the correlation between H-3 of the
quinic acid and the carbonyl carbon (C-9") of one caffeoyl group, and the correlation between
H-5 of the quinic acid and the carbonyl carbon (C-9") of the second caffeoyl group. These
correlations definitively establish the esterification positions.

Caption: Key COSY and HMBC correlations in 3,5-dicaffeoylquinic acid.

Conclusion

The combination of mass spectrometry and NMR spectroscopy provides a robust and
comprehensive approach for the unambiguous identification and structural elucidation of 3,5-
dicaffeoylquinic acid. ESI-MS/MS in the negative ion mode offers valuable information on the
molecular weight and fragmentation pattern, which is useful for initial identification and isomer
differentiation. A complete analysis of 1H, 3C, and 2D NMR spectra, including COSY, HSQC,
and HMBC, is essential for the definitive assignment of all atoms in the molecule and for
confirming the precise location of the caffeoyl ester linkages. This detailed spectroscopic data
serves as a critical reference for researchers in natural product chemistry, pharmacology, and
drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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